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molecular formula C10H12N2O2 B8714513 3-(2-Nitrophenyl)pyrrolidine

3-(2-Nitrophenyl)pyrrolidine

Cat. No. B8714513
M. Wt: 192.21 g/mol
InChI Key: PCJGXIRZPSIJGH-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

Synthesized from 1-bromo-2-nitrobenzene according to an analogous synthetic method to Preparation Example 103, 1-benzyl-3-(2-nitrophenyl)pyrrolidine (1.0 g) was used according to an analogous synthetic method to Preparation Example 104 to provide 3-(2-nitrophenyl)pyrrolidine (184 mg). Synthesized from 3-(2-nitrophenyl)pyrrolidine and 3-bromoanisole according to an analogous synthetic method to Example 116 described below, 1-(3-methoxyphenyl)-3-(2-nitrophenyl)pyrrolidine (141 mg) was used according to an analogous synthetic method to Example 22 to provide the title compound (126 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-3-(2-nitrophenyl)pyrrolidine
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1[N+]([O-])=O.C([N:18]1[CH2:22][CH2:21][CH:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[N+:29]([O-:31])=[O:30])[CH2:19]1)C1C=CC=CC=1>>[N+:29]([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[CH:20]1[CH2:21][CH2:22][NH:18][CH2:19]1)([O-:31])=[O:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Name
1-benzyl-3-(2-nitrophenyl)pyrrolidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used according to an analogous synthetic method to Preparation Example 104

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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